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Compound of Interest

Compound Name: Acriflavine

Cat. No.: B7771538 Get Quote

For decades, ethidium bromide (EtBr) has been the go-to fluorescent dye for visualizing nucleic

acids in gel electrophoresis. However, its mutagenic properties have prompted researchers to

seek safer, yet equally effective, alternatives. Acriflavine, another fluorescent dye, presents

itself as a potential substitute. This guide provides an objective comparison of acriflavine and

ethidium bromide for nucleic acid staining, supported by experimental data and detailed

protocols to assist researchers in making an informed choice for their specific applications.

Performance Comparison at a Glance
The following table summarizes the key quantitative data for acriflavine and ethidium bromide

as nucleic acid stains.
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Property Acriflavine Ethidium Bromide

Excitation Maxima (DNA-

bound)
~304 nm, ~465 nm[1] ~300 nm, ~360 nm

Emission Maximum (DNA-

bound)
~502 nm[1] ~590 nm

Fluorescence Change upon

Binding

Quenching observed in some

cellular contexts

~25-fold increase upon binding

to dsDNA

Reported Sensitivity
Dependent on application,

used for cell staining
1-5 ng/band in agarose gels

Toxicity
Antiseptic, less data on

mutagenicity
Potent mutagen[2]

Downstream Compatibility

DNA with one bound

acriflavine per 200 bases

reassociated at 85% of the

control rate[1]

Generally compatible with

cloning and sequencing after

gel extraction

Mechanism of Action
Both acriflavine and ethidium bromide interact with nucleic acids, but their primary modes of

binding and the resulting fluorescent output differ, influencing their applications and safety

profiles.
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Fig 1. Mechanisms of action for Ethidium Bromide and Acriflavine.

Ethidium bromide is a classic intercalating agent, inserting itself between the base pairs of the

DNA double helix. This intercalation leads to a significant increase in its fluorescence, making it

a sensitive stain for detecting DNA.

Acriflavine can also intercalate with DNA, but its binding is also influenced by electrostatic

interactions. Interestingly, studies have shown that the fluorescence of acriflavine can be

quenched upon binding to DNA within cells, a contrasting feature to ethidium bromide.[3]

Experimental Protocols
Detailed methodologies for staining nucleic acids in agarose gels with both acriflavine and

ethidium bromide are provided below.

Ethidium Bromide Staining Protocol (Post-Staining)
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This protocol is a standard method for staining agarose gels after electrophoresis.

Start: Agarose Gel
Electrophoresis Completed

Immerse gel in EtBr solution
(0.5 µg/mL in TBE buffer)

Incubate for 15-30 minutes
(with gentle agitation)

Optional: Destain in water
(15-30 minutes)

Visualize under UV transilluminator
(~300 nm)

Without Destaining

End: Document Results

Click to download full resolution via product page

Fig 2. Workflow for post-staining with Ethidium Bromide.

Materials:

Agarose gel with separated nucleic acid fragments

Ethidium bromide stock solution (10 mg/mL)

1X TBE or TAE buffer

Staining tray

UV transilluminator
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Procedure:

Following electrophoresis, carefully transfer the agarose gel into a staining tray.

Prepare a staining solution by diluting the ethidium bromide stock solution to a final

concentration of 0.5 µg/mL in 1X TBE or TAE buffer. Ensure there is enough solution to fully

submerge the gel.

Incubate the gel in the staining solution for 15-30 minutes at room temperature with gentle

agitation.

(Optional) To reduce background fluorescence and increase sensitivity, destain the gel by

incubating it in distilled water for 15-30 minutes.

Place the gel on a UV transilluminator to visualize the nucleic acid bands. DNA stained with

ethidium bromide will fluoresce orange under UV light.

Acriflavine Staining Protocol for Agarose Gels (Adapted
from Cell Staining Protocols)
This protocol is adapted from established methods for staining cells with acriflavine and may

require optimization for specific gel types and nucleic acid concentrations.[4]
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Start: Agarose Gel
Electrophoresis Completed

Immerse gel in Acriflavine solution
(e.g., 10 µg/mL in buffer)

Incubate for 30-60 minutes
(in the dark)

Rinse briefly with buffer
to remove excess stain

Visualize under a blue light transilluminator
or UV light (~465 nm)

End: Document Results

Click to download full resolution via product page

Fig 3. Workflow for post-staining with Acriflavine.

Materials:

Agarose gel with separated nucleic acid fragments

Acriflavine powder or stock solution

Appropriate buffer (e.g., phosphate or acetate buffer, pH may need optimization)

Staining tray

Blue light or UV transilluminator

Procedure:
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After electrophoresis, place the agarose gel in a staining tray.

Prepare a staining solution of acriflavine (e.g., 10 µg/mL) in a suitable buffer. The optimal

concentration and buffer composition may need to be determined empirically.

Submerge the gel in the acriflavine solution and incubate for 30-60 minutes at room

temperature, protected from light.

Briefly rinse the gel with the buffer to remove excess, unbound dye.

Visualize the nucleic acid bands using a transilluminator with an appropriate excitation

wavelength (around 465 nm is optimal). DNA stained with acriflavine will fluoresce green.

Safety and Disposal
A significant drawback of ethidium bromide is its classification as a potent mutagen.[2] This

necessitates careful handling, the use of personal protective equipment, and specialized

decontamination and disposal procedures.

Acriflavine has a history of use as a topical antiseptic. While generally considered less

hazardous than ethidium bromide, comprehensive data on its long-term mutagenicity and

environmental impact as a laboratory stain is less readily available. Standard laboratory safety

practices should still be strictly followed when handling acriflavine.

Downstream Applications
For many molecular biology workflows, the compatibility of a nucleic acid stain with

downstream applications such as cloning, PCR, and sequencing is critical. Ethidium bromide,

when used in post-staining protocols and with subsequent gel purification, is generally

considered compatible with these techniques.

The compatibility of acriflavine with such applications is less documented. However, one study

found that DNA with a low level of covalently bound acriflavine (1 molecule per 200 bases)

could still reassociate at 85% of the rate of unstained DNA, suggesting that it may not

significantly inhibit subsequent enzymatic reactions.[1] Further validation for specific

applications is recommended.
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Conclusion
Ethidium bromide remains a sensitive and widely used stain for nucleic acid visualization, but

its toxicity is a major concern. Acriflavine presents a potentially safer alternative with different

spectral properties. While its sensitivity for routine gel staining requires further quantitative

comparison, its distinct fluorescence characteristics and historical use as an antiseptic make it

a compelling option for researchers exploring alternatives to ethidium bromide. The choice

between these two dyes will ultimately depend on the specific requirements of the experiment,

including sensitivity needs, safety considerations, and compatibility with downstream

applications. As with any laboratory reagent, a thorough risk assessment and optimization of

protocols are essential for achieving reliable and safe results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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